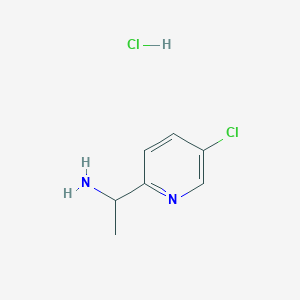

(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride

Description

(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride (CAS: 1810074-85-1) is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 193.07 g/mol .

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

1-(5-chloropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |

InChI Key |

DPXIFWYDDZFXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of (R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the following key steps:

- Introduction of the 5-chloropyridin-2-yl group onto an ethanamine framework.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

- Formation of the hydrochloride salt to improve stability and handling.

The synthetic strategies can be broadly classified into:

Specific Method from Patent WO2019158550A1

This patent describes a multi-step synthetic method involving amide bond formation, which includes the 5-chloropyridin-2-yl amine moiety as a key intermediate. Although the patent primarily focuses on a more complex molecule, the preparation of the 5-chloropyridin-2-yl ethanamine segment is integral.

Key points from the method:

- The reaction involves stirring for durations ranging from 1 to 10 hours, preferably 3 to 8 hours, to ensure complete conversion.

- Reaction monitoring is performed via HPLC to determine yield and purity.

- The process conditions such as temperature and reagent ratios are optimized for maximum yield.

- The use of coupling agents and bases is critical for amide bond formation, which can be adapted for synthesizing the ethanamine derivative.

This method highlights the importance of controlled reaction times and conditions to obtain high purity of the intermediate amine compound, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Solvent and Reagent Selection

From the detailed disclosure in patent WO2019158550A1 and related literature, solvents and reagents play a crucial role in the synthesis:

| Category | Examples |

|---|---|

| Hydrocarbon Solvents | n-Pentane, n-Hexane, Cyclohexane, Petroleum ether, Toluene |

| Ether Solvents | Diethyl ether, Tetrahydrofuran, 1,4-Dioxane |

| Ester Solvents | Ethyl acetate, Methyl acetate |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methylpyrrolidone (NMP) |

| Chloro Solvents | Dichloromethane, Chloroform |

| Alcohol Solvents | Methanol, Ethanol, Isopropanol |

Bases used include inorganic bases such as sodium carbonate, potassium carbonate, and organic bases like triethylamine, diisopropylethylamine (DIPEA), and pyridine. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and HATU are employed for amide bond formation steps.

Salt Formation: Hydrochloride Preparation

The final step to obtain this compound involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in an appropriate solvent. This salt formation enhances the compound's stability, solubility, and ease of handling.

Alternative Synthesis Routes and Pharmaceutical Context

While direct preparation methods for this compound are less frequently detailed in isolation, related compounds such as N-(5-chloropyridin-2-yl)-2-substituted benzamides have been synthesized using similar amine intermediates. For example, a process described in a 2021 technical disclosure outlines the preparation of related 5-chloropyridin-2-yl amines and their pharmaceutically acceptable salts, emphasizing solvent choice, base selection, and coupling conditions relevant to the preparation of the amine hydrochloride salt.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Amine introduction | Reaction time: 1–10 hours (preferably 3–8 hours) | Stirring under controlled temperature; monitored by HPLC |

| Solvent | Hydrocarbon, ether, ester, polar aprotic, chloro, or alcohol solvents | Solvent choice affects solubility and reaction rate |

| Base | Sodium carbonate, potassium carbonate, triethylamine, DIPEA, pyridine | Base neutralizes acids and facilitates coupling reactions |

| Coupling agent | DCC, EDC·HCl, HATU | Used for amide bond formation in related intermediates |

| Salt formation (hydrochloride) | Treatment with HCl in suitable solvent | Converts free amine to stable hydrochloride salt |

Chemical Reactions Analysis

®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral compound belonging to the class of substituted pyridines. It features a pyridine ring with a chlorine atom at the 5-position and an ethanamine group at the 1-position. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it suitable for biological and chemical applications.

Scientific Research Applications

This compound is used in several scientific research applications.

Medicinal Chemistry It is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies The compound is employed in studies investigating the role of pyridine derivatives in biological systems.

Industrial Applications It serves as a building block in synthesizing agrochemicals and other industrially relevant compounds.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. The presence of the chlorine atom enhances binding affinity, making it a candidate for studies involving enzyme inhibition and receptor modulation. The compound has been investigated for its potential therapeutic effects, particularly in neurological disorders and other diseases where modulation of neurotransmitter systems is beneficial.

Key Biological Targets:

- Neurotransmitter Receptors The compound has been investigated for its effects on various neurotransmitter systems, suggesting potential utility in treating neurological disorders.

- Enzyme Inhibition Studies indicate that this compound may inhibit certain enzymes, contributing to its pharmacological effects.

Other potential applications

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical product derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine-based ethanamine derivatives.

Halogen-Substituted Analogs

(R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride

- CAS : 953780-70-6

- Molecular Formula : C₇H₁₀BrClN₂

- Molecular Weight : 237.53 g/mol

- Key Difference : Bromine replaces chlorine at the 5-position.

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

- CAS : 1909288-54-5

- Molecular Formula : C₇H₁₀Cl₂F₃N₂ (assuming dihydrochloride)

- Key Difference : Fluorine replaces chlorine, and the substitution shifts to the pyridin-3-position.

- The positional isomerism (3- vs. 2-pyridinyl) may affect target binding orientation .

Trifluoromethyl-Substituted Analogs

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine Dihydrochloride

- CAS : 2061996-68-5

- Molecular Formula : C₈H₁₁Cl₂F₃N₂

- Molecular Weight : 263.09 g/mol

- Key Difference : A trifluoromethyl (-CF₃) group replaces chlorine.

- Impact: The -CF₃ group is strongly electron-withdrawing, which may enhance binding to electron-deficient regions of biological targets.

Ether-Containing Analogs

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine Dihydrochloride

- CAS : 953780-72-8

- Molecular Formula : C₉H₁₃Cl₂F₃N₂O

- Molecular Weight : 293.11 g/mol

- Key Difference : A trifluoroethoxy (-OCH₂CF₃) group replaces chlorine.

- The trifluoroethoxy group may also modulate pharmacokinetic properties by delaying oxidative metabolism .

Research Findings and Implications

- Halogen Effects : Chlorine and bromine analogs exhibit differences in steric and electronic properties, which may influence receptor binding. For example, bromine’s bulkiness could hinder interactions with tight binding pockets compared to chlorine .

- Trifluoromethyl vs. Halogens : The -CF₃ group’s electron-withdrawing nature may enhance interactions with aromatic residues in target proteins (e.g., π-π stacking) compared to halogens .

- Positional Isomerism : The 5-fluoro analog’s pyridin-3-yl substitution (vs. pyridin-2-yl in the target) highlights the importance of nitrogen positioning for hydrogen bonding or charge interactions .

Biological Activity

(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral compound that belongs to the class of substituted pyridines. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 1-position. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems and enzyme interactions.

- Molecular Formula : C6H9ClN2

- Molecular Weight : 146.60 g/mol

- CAS Number : 146082236

The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for various biological and chemical applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. The presence of the chlorine atom enhances binding affinity, making it a candidate for studies involving enzyme inhibition and receptor modulation.

Key Biological Targets:

- Neurotransmitter Receptors : The compound has been investigated for its effects on various neurotransmitter systems, suggesting potential utility in treating neurological disorders.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, contributing to its pharmacological effects.

Research Findings

Recent studies have focused on the compound's interactions with biological targets, revealing significant findings:

Interaction Studies

- Neurotransmitter Modulation : Research shows that this compound can modulate neurotransmitter levels, potentially influencing conditions such as depression and anxiety disorders.

- Enzyme Activity : In vitro studies indicate that it may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing its therapeutic profile.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting key differences:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(5-Fluoropyridin-2-yl)ethanamine | 937399-51-4 | Contains fluorine instead of chlorine, affecting reactivity and biological activity. |

| (R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride | 54812-56-5 | Chlorine at the 4-position may influence receptor selectivity differently than at the 5-position. |

| 1-(6-Chloropyridin-2-yl)ethanamine | 1234567 | Different substitution pattern on the pyridine ring may lead to distinct pharmacological profiles. |

Study on Neurological Effects

A case study examined the effects of this compound on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors when administered, suggesting its potential as an anxiolytic agent.

Enzyme Inhibition Study

Another study focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The results demonstrated that the compound effectively reduced MAO activity, leading to increased levels of serotonin and norepinephrine in treated subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiopure (R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride, and how can stereochemical purity be validated?

- Methodology :

- Chiral resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers from racemic mixtures. Monitor optical rotation ([α]D) and confirm purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

- Asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination of 5-chloropyridine derivatives. Validate enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy .

- Data Validation : Cross-check results with H NMR using chiral shift reagents (e.g., Eu(hfc)) to resolve diastereomeric splitting .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid inhalation and skin contact; use nitrile gloves, fume hoods, and eye protection. Prevent electrostatic discharge during transfer .

- Storage : Store in sealed, moisture-proof containers under inert gas (argon or nitrogen) at 2–8°C. Conduct periodic stability tests via TGA/DSC to detect decomposition thresholds .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Primary methods :

- HPLC-MS : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with 0.1% formic acid in water/acetonitrile gradient. Monitor for [M+H] at m/z 191.01 (calculated for CHClN) .

- NMR : Assign peaks using C DEPT-135 to distinguish CH, CH, and quaternary carbons. Confirm the pyridine ring’s substitution pattern via H-H COSY .

- Secondary validation : FT-IR for amine (-NH) and hydrochloride (-Cl) functional groups (e.g., N-H stretch at ~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Approach :

- Cross-platform validation : Compare H NMR data across solvents (DO vs. DMSO-d) to assess solvent-induced shifts. Use high-field instruments (≥500 MHz) to minimize signal overlap .

- Reference standards : Synthesize and characterize an internal standard (e.g., deuterated analog) to calibrate instrumental variability .

Q. What strategies optimize enantiopurity during scale-up synthesis without compromising yield?

- Process optimization :

- Crystallization-induced asymmetric transformation (CIAT) : Use a mixture of ethanol/water (7:3) to selectively crystallize the (R)-enantiomer while racemizing the (S)-form in solution .

- Continuous flow chemistry : Implement microreactors with immobilized chiral catalysts (e.g., Pd@MOF) to enhance reaction control and reduce side products .

Q. How can researchers assess the compound’s potential bioactivity given limited pharmacological data?

- Screening workflow :

- In silico docking : Use AutoDock Vina to model interactions with GPCRs (e.g., adrenergic receptors) based on structural analogs like tetramisole hydrochloride .

- In vitro assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric kits (e.g., Sigma MAO-Glo™). IC values <10 μM suggest therapeutic potential .

Q. What experimental designs mitigate hydrolysis risks in aqueous reaction systems?

- Stabilization methods :

- pH control : Maintain pH 4–5 with citrate buffer to protonate the amine and reduce nucleophilic attack on the pyridine ring .

- Lyoprotectants : Add trehalose (10% w/v) during lyophilization to prevent degradation .

- Kinetic studies : Use UV-Vis spectroscopy (λ = 270 nm) to monitor hydrolysis rates under varying temperatures (25–60°C) and derive Arrhenius parameters .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in DMSO vs. water) be addressed in formulation studies?

- Resolution strategy :

- Phase-solubility diagrams : Generate solubility vs. pH profiles (pH 2–12) using shake-flask methods. Compare with Hansen solubility parameters (δ, δ, δ) to identify optimal solvents .

- Co-solvency systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility while avoiding precipitation .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.